(5-Chloro-2-methoxyphenyl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Description
(5-Chloro-2-methoxyphenyl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H20ClN3O2S2 and its molecular weight is 433.97. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the LasB quorum sensing system of Gram-negative bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication. Bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Mode of Action
The compound interacts with its target by binding to the active site of the Pseudomonas aeruginosa quorum sensing LasR system . This interaction inhibits the quorum sensing system, thereby disrupting the bacteria’s ability to communicate and coordinate behaviors .
Biochemical Pathways
The compound affects the quorum sensing pathways of bacteria . By inhibiting these pathways, the compound disrupts the bacteria’s ability to respond to external factors, form biofilms, produce virulence factors, and carry out other pathogenic behaviors .
Pharmacokinetics
For instance, thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
The compound’s action results in the inhibition of the LasB quorum sensing system . This inhibition disrupts bacterial communication and coordination, potentially reducing the bacteria’s ability to form biofilms, produce virulence factors, and carry out other pathogenic behaviors .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility can be affected by the pH and temperature of its environment . Additionally, the presence of other substances, such as proteins or ions, could potentially interact with the compound and affect its action .
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(6-methylsulfanyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2S2/c1-26-17-6-3-13(21)11-15(17)19(25)23-7-9-24(10-8-23)20-22-16-5-4-14(27-2)12-18(16)28-20/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJYECKSLNPSNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.